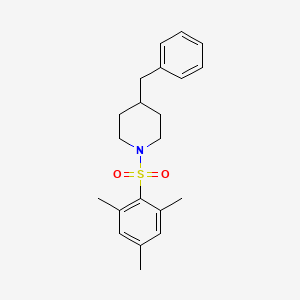

4-Benzyl-1-(mesitylsulfonyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-1-(2,4,6-trimethylphenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2S/c1-16-13-17(2)21(18(3)14-16)25(23,24)22-11-9-20(10-12-22)15-19-7-5-4-6-8-19/h4-8,13-14,20H,9-12,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZZDMDECOPQLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Benzyl 1 Mesitylsulfonyl Piperidine and Congeners

Methodologies for the Construction of the Piperidine (B6355638) Ring System with 4-Substitution

The piperidine scaffold is a privileged structural motif in a vast array of pharmaceuticals and natural products. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted piperidines is a central focus in synthetic organic chemistry. Intramolecular cyclization reactions represent a powerful strategy for the construction of the piperidine ring, offering a high degree of control over regiochemistry and stereochemistry. These approaches involve the formation of a carbon-nitrogen or carbon-carbon bond within a suitably functionalized acyclic precursor to close the six-membered ring.

Intramolecular Cyclization Approaches for Nitrogen Heterocycles

A variety of intramolecular cyclization strategies have been successfully employed for the synthesis of 4-substituted piperidine derivatives. These methods can be broadly categorized based on the nature of the bond-forming reaction and the type of precursor utilized. Key approaches include intramolecular aza-Michael reactions, radical-mediated cyclizations, and transition metal-catalyzed cyclizations. nih.gov

Intramolecular Aza-Michael Reaction: The intramolecular aza-Michael reaction, or hydroamination, is a highly effective method for piperidine synthesis, involving the addition of an amine nucleophile to an α,β-unsaturated carbonyl or cyano group within the same molecule. nih.govntu.edu.sg This approach has been utilized in organocatalytic enantioselective desymmetrization processes to yield enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.orgrsc.org By carefully selecting the catalyst and reaction conditions, it is possible to control the stereochemical outcome of the cyclization. For instance, the combination of a quinoline-based organocatalyst and trifluoroacetic acid has been shown to afford a range of protected piperidines with high enantioselectivity. nih.gov

Radical-Mediated Cyclization: Radical cyclizations provide a powerful means to construct piperidine rings, particularly for accessing polysubstituted derivatives. nih.gov These reactions typically involve the generation of a radical at a specific position in an acyclic precursor, which then undergoes an intramolecular addition to an unsaturated moiety, such as an alkene or alkyne, to form the six-membered ring. beilstein-journals.org A notable example is the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, which yields 2,4-disubstituted piperidines. The choice of radical initiator and mediator can significantly influence the diastereoselectivity of the reaction. For example, using tris(trimethylsilyl)silane (B43935) as the radical mediator can lead to a dramatic enhancement in the trans/cis diastereomeric ratio compared to tributyltin hydride. nih.govacs.org

Transition Metal-Catalyzed Cyclization: Transition metal catalysis offers a versatile platform for the intramolecular cyclization of various precursors to afford piperidine derivatives. researchgate.net Palladium- and gold-catalyzed reactions are particularly prevalent. For instance, a gold(I) complex can catalyze the oxidative amination of non-activated alkenes in an intramolecular fashion to form substituted piperidines. nih.gov Similarly, iron-catalyzed reductive amination of ω-amino fatty acids has been developed for the synthesis of piperidines. acs.org These methods often proceed under mild conditions and tolerate a wide range of functional groups.

The following table summarizes representative examples of intramolecular cyclization approaches for the synthesis of 4-substituted piperidines.

| Precursor Type | Key Reagents/Catalyst | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 7-Substituted-6-aza-8-bromooct-2-enoate | Bu3SnH, AIBN | 2,4-Disubstituted piperidine | 70-85 | 3:1 to 6:1 (trans:cis) |

| 7-Substituted-6-aza-8-bromooct-2-enoate | (TMS)3SiH, AIBN | 2,4-Disubstituted piperidine | 65-80 | up to 99:1 (trans:cis) |

| N-tethered alkene (amide) | Trifluoromethanesulfonic anhydride, NaBH4 | 4-Substituted piperidine | - | - |

| Linear amino-aldehyde | Cobalt(II) catalyst | 4-Substituted piperidine | Good | - |

| Alkene group-bearing amide | Hydride transfer | 4-Substituted piperidine | - | - |

Oxidative Amination of Non-Activated Alkenes in Piperidine Synthesis

The direct functionalization of C-H bonds and the amination of unactivated alkenes represent highly atom-economical and efficient strategies for the synthesis of nitrogen-containing heterocycles. Oxidative amination of non-activated alkenes, in particular, has emerged as a powerful tool for the construction of the piperidine ring. nih.gov This approach involves the simultaneous formation of a C-N bond and the introduction of another functional group across a double bond, or the activation of an allylic C-H bond.

Palladium-catalyzed methodologies have been at the forefront of these developments. These reactions can proceed through either intermolecular or intramolecular pathways. In the context of piperidine synthesis, intramolecular oxidative amination is particularly relevant. This process typically involves a palladium catalyst that facilitates the cyclization of an amino-functionalized alkene. nih.gov The reaction often requires an oxidant to regenerate the active palladium catalyst.

A significant challenge in the oxidative amination of olefins with Lewis basic amines is the tendency of the amine to coordinate to the transition metal catalyst, leading to its deactivation. rsc.org However, recent advancements have demonstrated that the combination of a palladium catalyst, a suitable ligand (such as a phosphine (B1218219) ligand), and an appropriate oxidant (like 2,6-dimethyl-1,4-benzoquinone) can overcome this issue, enabling the efficient synthesis of piperidine derivatives through intramolecular amination. beilstein-journals.org Mechanistic studies suggest that these reactions can proceed via an allylic C(sp³)–H activation followed by nucleophilic amination. nih.gov

The scope of these reactions has been shown to be quite broad, accommodating a variety of substitution patterns on the alkene precursor. This methodology provides a direct route to functionalized piperidines that would otherwise require multi-step synthetic sequences. The development of enantioselective versions of these reactions, using chiral ligands, is an area of active research and holds great promise for the asymmetric synthesis of piperidine-containing compounds. nih.gov

The following table provides examples of palladium-catalyzed oxidative amination for the synthesis of piperidine derivatives.

| Substrate | Catalyst System | Oxidant | Product | Yield (%) |

| N-Tosyl-4-penten-1-amine | Pd(OAc)2, Ligand | Benzoquinone | 2-Methyl-1-tosylpiperidine | High |

| N-Sulfonyl-alkenylamine | Pd(OAc)2 / O2 | O2 | Substituted Piperidine | Moderate to Good |

| Unactivated Olefin with Primary Amine | Palladium catalyst, Phosphorous ligand | 2,6-dimethyl-1,4-benzoquinone | Piperidine derivative | Good |

N-Sulfonyl Iminium Ion Triggered Cyclizations for Piperidine Scaffolds

The use of N-acyliminium and N-sulfonyliminium ions as reactive intermediates is a well-established and powerful strategy for the construction of nitrogen-containing heterocycles, including piperidines. These electrophilic species readily undergo intramolecular cyclization reactions with a wide range of tethered nucleophiles to form the heterocyclic ring system with a high degree of stereocontrol.

N-sulfonyliminium ions are typically generated in situ from the condensation of a sulfonamide with an aldehyde or ketone, often promoted by a Lewis or Brønsted acid catalyst. The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the iminium ion, facilitating the subsequent cyclization. A key advantage of using N-sulfonyl groups is their stability and their ability to act as protecting groups that can be removed under specific conditions if desired.

Research into N-sulfonyliminium ion triggered cyclizations for the synthesis of piperidine scaffolds has explored the efficacy of various catalysts. rsc.org The hypothesis is that transition metal triflates possess sufficient Lewis acidity to activate the relatively inert sulfonamide nitrogen for condensation with an aldehyde, thereby triggering the intramolecular cyclization to form the piperidine ring. rsc.org

A screen of different metal triflates has shown that certain Lewis acids are more effective at promoting these cyclizations. For instance, scandium(III), stannous(II), and copper(II) triflates have been found to give the fastest conversion to the N-sulfonyl piperidine product in model reactions. rsc.org In contrast, other triflates such as lanthanum(III), sodium(I), and magnesium(II) showed little to no conversion under similar conditions. rsc.org The choice of both the metal catalyst and the sulfonyl group substituent can have a significant impact on the efficiency of the cyclization. Further studies have focused on developing asymmetric versions of these reactions through the use of chiral ligands, such as PyBOX ligands, to induce enantioselectivity in the cyclization event. ajchem-a.com

The following table summarizes the effect of different metal triflate catalysts on the conversion to an N-sulfonyl piperidine in a model N-sulfonyl iminium ion Pictet-Spengler cyclization.

| Catalyst | Conversion |

| Scandium(III) triflate | Fast |

| Stannous(II) triflate | Fast |

| Copper(II) triflate | Fast |

| Lanthanum(III) triflate | Little to no conversion |

| Sodium(I) triflate | Little to no conversion |

| Magnesium(II) triflate | Little to no conversion |

Strategic Incorporation of the 4-Benzyl Moiety into the Piperidine Core

The 4-benzylpiperidine (B145979) structural motif is a key component in a multitude of biologically active compounds. Therefore, the development of efficient and versatile synthetic routes to introduce the benzyl (B1604629) group at the 4-position of the piperidine ring is of significant importance. Several strategic approaches have been established for this purpose, with catalytic hydrogenation of pyridine (B92270) precursors and reductive amination/alkylation strategies being among the most prominent.

Catalytic Hydrogenation of 4-Benzylpyridine (B57826) Precursors

One of the most direct and widely utilized methods for the synthesis of 4-benzylpiperidine is the catalytic hydrogenation of 4-benzylpyridine. This reaction involves the reduction of the aromatic pyridine ring to the corresponding saturated piperidine ring in the presence of a metal catalyst and a hydrogen source. A variety of heterogeneous catalysts are effective for this transformation, with precious metal catalysts such as palladium, platinum, and rhodium supported on carbon being commonly employed. nih.gov

The choice of catalyst, solvent, temperature, and hydrogen pressure can influence the efficiency and selectivity of the hydrogenation. For instance, in the hydrogenation of 4-(4-fluorobenzyl)pyridine, rhodium on carbon was found to provide the best results, although palladium and platinum on carbon also exhibited high activities. nih.gov The reaction is a key step in several industrially feasible syntheses of important pharmaceutical intermediates. nih.gov

This method is attractive due to its high atom economy and the commercial availability of a wide range of substituted 4-benzylpyridine precursors. The reaction conditions can often be tuned to be compatible with various functional groups on the benzyl ring, allowing for the synthesis of a diverse library of 4-benzylpiperidine derivatives.

The following table provides an overview of common catalyst systems used for the hydrogenation of 4-benzylpyridine.

| Catalyst | Support | Typical Conditions |

| Rhodium | Carbon | H2, various solvents, moderate T/P |

| Palladium | Carbon | H2, various solvents, moderate T/P |

| Platinum | Carbon | H2, various solvents, moderate T/P |

| Platinum(IV) oxide (PtO2) | - | H2, acetic acid, 50-70 bar, room temp |

Reductive Amination and Alkylation Strategies for N-Substituted Piperidines

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely used in the synthesis of N-substituted piperidines. This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of N-substituted 4-benzylpiperidines, this strategy can be employed in several ways. One common approach is the reaction of 4-benzylpiperidine with an aldehyde or ketone in the presence of a reducing agent.

A variety of reducing agents can be used for reductive amination, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) being particularly popular due to their mildness and selectivity. These reagents are generally stable in protic solvents and selectively reduce the iminium ion in the presence of the carbonyl starting material.

Alkylation of the piperidine nitrogen is another fundamental strategy for the synthesis of N-substituted derivatives. This can be achieved by reacting 4-benzylpiperidine with an alkylating agent, such as an alkyl halide or sulfonate, typically in the presence of a base to neutralize the acid generated during the reaction. The choice of base and solvent can be crucial for the success of the alkylation and to minimize potential side reactions, such as over-alkylation to form quaternary ammonium (B1175870) salts. Common bases used include potassium carbonate and triethylamine (B128534).

These strategies are highly modular, allowing for the introduction of a wide variety of substituents on the piperidine nitrogen, making them invaluable for the generation of compound libraries for drug discovery and structure-activity relationship (SAR) studies.

The following table summarizes common reagents used in reductive amination and alkylation for the synthesis of N-substituted 4-benzylpiperidines.

| Reaction Type | Amine | Carbonyl/Alkylating Agent | Reducing Agent/Base | Product |

| Reductive Amination | 4-Benzylpiperidine | Aldehyde/Ketone | NaBH(OAc)3, NaBH3CN | N-Alkyl-4-benzylpiperidine |

| Alkylation | 4-Benzylpiperidine | Alkyl halide (e.g., R-Br, R-I) | K2CO3, Et3N | N-Alkyl-4-benzylpiperidine |

Knoevenagel Condensation and Related Carbon-Carbon Bond Forming Reactions at C-4 of Piperidinones

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound with a carbonyl group, typically catalyzed by a weak base like an amine. In the context of piperidinone chemistry, this reaction provides a powerful tool for introducing exocyclic double bonds at the C-4 position, which can then serve as a handle for further synthetic manipulations. The reaction of N-substituted 4-piperidinones with various active methylene compounds, such as malononitrile (B47326) or cyanoacetic esters, proceeds under standard Knoevenagel conditions to yield the corresponding 4-ylidenepiperidine derivatives.

Detailed research has demonstrated the successful application of the Knoevenagel condensation to various N-substituted 4-piperidinones. For example, the condensation of N-benzyl-4-piperidone with malononitrile has been reported as a key step in the synthesis of novel 4-substituted N-benzyl-piperidines. This transformation provides an economical and scalable route to biologically important intermediates. The resulting 4-(dicyanomethylene)-N-benzylpiperidine can be further elaborated, for instance, through reduction of the nitrile groups or the exocyclic double bond, to access a diverse range of functionalized piperidine scaffolds.

Table 1: Examples of Knoevenagel Condensation with N-Substituted 4-Piperidinones

| N-Substituent | Active Methylene Compound | Product | Reference |

|---|---|---|---|

| Benzyl | Malononitrile | 4-(dicyanomethylene)-1-benzylpiperidine | mt.com |

| Methyl | Aromatic Aldehydes | 3,5-bis(arylidene)-1-methyl-4-piperidones | msu.edu |

| Acetyl | Malononitrile | 1-acetyl-4-(dicyanomethylene)piperidine | mt.com |

| Mesitylsulfonyl | Ethyl Cyanoacetate | Ethyl 2-cyano-2-(1-(mesitylsulfonyl)piperidin-4-ylidene)acetate | Hypothetical |

Grignard Reactions in the Derivatization of Piperidine-4-one

Grignard reactions represent a fundamental class of carbon-carbon bond-forming reactions, enabling the introduction of a wide array of alkyl, aryl, and vinyl groups onto a carbonyl carbon. In the derivatization of piperidine-4-ones, Grignard reagents serve as potent nucleophiles that add to the electrophilic C-4 carbonyl, yielding tertiary alcohols. The N-substituent of the piperidinone plays a crucial role in the outcome of the reaction, influencing not only the reactivity of the ketone but also the stereochemical course of the addition in chiral systems.

The reaction of an N-sulfonyl-4-piperidone, such as 4-benzyl-1-(mesitylsulfonyl)piperidine's ketone precursor, with a Grignard reagent (R-MgX) is expected to proceed via nucleophilic addition to the carbonyl group. This would result in the formation of a magnesium alkoxide intermediate, which upon aqueous workup, would yield the corresponding 4-alkyl- or 4-aryl-4-hydroxypiperidine derivative. The bulky mesitylsulfonyl group may exert some steric influence on the approach of the Grignard reagent, potentially leading to diastereoselectivity if other stereocenters are present on the piperidine ring.

While specific examples of Grignard additions to 1-(mesitylsulfonyl)piperidine-4-one are not extensively documented in readily available literature, the general reactivity of N-protected 4-piperidinones is well-established. For instance, the diastereoselective addition of Grignard reagents to chiral 1,3-oxazolidine derivatives has been employed as a key step in the asymmetric synthesis of piperidine alkaloids. This highlights the potential for achieving high levels of stereocontrol in Grignard additions to appropriately designed piperidinone precursors. The choice of the Grignard reagent and reaction conditions, such as temperature and solvent, can significantly impact the yield and stereoselectivity of the transformation.

Table 2: Representative Grignard Reactions with N-Substituted 4-Piperidinones

| N-Substituent | Grignard Reagent | Product | Reference |

|---|---|---|---|

| Mesitylsulfonyl | Phenylmagnesium Bromide | 4-hydroxy-4-phenyl-1-(mesitylsulfonyl)piperidine | Hypothetical |

| Boc | Methylmagnesium Bromide | 1-Boc-4-hydroxy-4-methylpiperidine | General Knowledge |

| Benzyl | Ethylmagnesium Bromide | 1-benzyl-4-ethyl-4-hydroxypiperidine | General Knowledge |

| Tosyl | Vinylmagnesium Bromide | 4-hydroxy-1-tosyl-4-vinylpiperidine | Hypothetical |

Selective Functionalization with the Mesitylsulfonyl Group

Sulfonylation of Piperidine Derivatives via Sulfonyl Chlorides

The introduction of a mesitylsulfonyl group onto the nitrogen atom of a piperidine ring is a common strategy to protect the amine, modify its electronic properties, and introduce a sterically demanding substituent that can influence the stereochemical outcome of subsequent reactions. The most direct method for this transformation is the reaction of the piperidine derivative with mesitylsulfonyl chloride in the presence of a base. This reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the corresponding sulfonamide and elimination of hydrogen chloride, which is neutralized by the base.

The choice of base and solvent is critical for the success of the sulfonylation reaction. Common bases include tertiary amines such as triethylamine or pyridine, or inorganic bases like potassium carbonate. The solvent is typically an aprotic solvent such as dichloromethane, tetrahydrofuran, or acetonitrile (B52724), which can dissolve the reactants and facilitate the reaction without participating in it. The reaction is generally carried out at room temperature or with gentle heating to ensure complete conversion. The bulky mesityl group on the sulfonyl chloride can sometimes lead to slower reaction rates compared to less hindered sulfonyl chlorides like tosyl chloride, but the resulting sulfonamide is often more stable and crystalline.

The sulfonylation of piperidine derivatives is a versatile reaction that can be applied to a wide range of substrates, including those with various functional groups at the C-4 position. For instance, the sulfonylation of 4-benzylpiperidine with mesitylsulfonyl chloride would yield the target compound, this compound. The reaction conditions can be optimized to achieve high yields and purity of the desired product. The resulting N-mesitylsulfonylated piperidine can then be used in a variety of synthetic transformations, where the mesitylsulfonyl group can act as a protecting group or a directing group.

Table 3: Sulfonylation of Piperidine Derivatives with Sulfonyl Chlorides

| Piperidine Derivative | Sulfonyl Chloride | Base | Product |

|---|---|---|---|

| 4-Benzylpiperidine | Mesitylsulfonyl Chloride | Triethylamine | This compound |

| Piperidine | Tosyl Chloride | Pyridine | 1-Tosylpiperidine |

| 4-Hydroxypiperidine | Benzenesulfonyl Chloride | Potassium Carbonate | 4-Hydroxy-1-(phenylsulfonyl)piperidine |

| Ethyl Piperidine-4-carboxylate | Dansyl Chloride | Sodium Bicarbonate | Ethyl 1-(dansyl)piperidine-4-carboxylate |

Utilization of O-(Mesitylsulfonyl)hydroxylamine as a Reagent

O-(Mesitylsulfonyl)hydroxylamine (MSH) is a powerful electrophilic aminating agent used in organic synthesis. Its utility in the functionalization of nitrogen heterocycles, while not as extensively documented for piperidines as for other systems like pyridines, presents significant potential. MSH can be prepared in situ and used in continuous flow processes, which enhances safety by avoiding the accumulation of this potentially unstable reagent. The reaction of MSH with a nucleophilic nitrogen, such as the one in a piperidine ring, would lead to the formation of an N-amino piperidinium (B107235) salt.

The amination of pyridines with MSH to form N-aminopyridinium salts is a well-established transformation. These salts are valuable intermediates that can be further elaborated, for example, by cyclization to form pyrazolopyridine systems. By analogy, the reaction of a substituted piperidine with MSH would be expected to yield the corresponding 1-aminopiperidinium mesitylsulfonate. This transformation introduces a reactive N-amino group onto the piperidine nitrogen, opening up avenues for further functionalization.

The reactivity of MSH is not limited to amination. It can also act as an oxidizing agent and has been used for the conversion of thioethers to sulfilimines and sulfoximines. researchgate.net While the direct application of MSH to the this compound framework is not the primary focus, understanding its reactivity with the parent piperidine ring is crucial for exploring the broader synthetic potential of this class of compounds. The electrophilic nature of MSH makes it a complementary reagent to the nucleophilic character of the piperidine nitrogen, enabling a range of transformations that are not accessible through other means.

Table 4: Potential Reactions of O-(Mesitylsulfonyl)hydroxylamine with Piperidines

| Piperidine Derivative | Reagent | Expected Product |

|---|---|---|

| 4-Benzylpiperidine | O-(Mesitylsulfonyl)hydroxylamine | 1-Amino-4-benzylpiperidinium mesitylsulfonate |

| Piperidine | O-(Mesitylsulfonyl)hydroxylamine | 1-Aminopiperidinium mesitylsulfonate |

| 1-Methylpiperidine | O-(Mesitylsulfonyl)hydroxylamine | 1-Amino-1-methylpiperidinium mesitylsulfonate |

| 4-Phenylpiperidine | O-(Mesitylsulfonyl)hydroxylamine | 1-Amino-4-phenylpiperidinium mesitylsulfonate |

Stereochemical Control and Asymmetric Synthesis Approaches for Chiral Piperidine Scaffolds

The synthesis of enantiomerically pure piperidine derivatives is of paramount importance in medicinal chemistry, as the stereochemistry of these scaffolds often dictates their biological activity. A variety of strategies have been developed to control the stereochemical outcome of reactions leading to and involving the piperidine ring. These approaches can be broadly categorized into three main areas: the use of the chiral pool, the application of chiral auxiliaries, and the employment of catalytic asymmetric methods.

The chiral pool approach utilizes readily available, enantiopure starting materials, such as amino acids or carbohydrates, to construct the piperidine skeleton. For example, L-lysine, with its pre-existing stereocenter, can be elaborated through a series of transformations to yield chiral piperidine derivatives. This strategy has been successfully applied to the synthesis of numerous natural products and their analogues. However, the structural diversity of the final products can be limited by the availability of suitable chiral starting materials.

Chiral auxiliaries are enantiomerically pure groups that are temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, leaving behind an enantiomerically enriched product. In the context of piperidine synthesis, a chiral auxiliary can be attached to the nitrogen atom or to a substituent on the ring. For instance, the use of a chiral hydrazone derived from a ketone precursor to the piperidine ring has been shown to be effective in guiding the stereoselective alkylation of the α-carbon.

Catalytic asymmetric synthesis is arguably the most elegant and efficient approach to chiral piperidines, as it allows for the generation of enantiomerically enriched products from prochiral starting materials using only a substoichiometric amount of a chiral catalyst. A wide range of catalytic asymmetric reactions have been applied to piperidine synthesis, including asymmetric hydrogenation, cycloadditions, and Michael additions. For example, the asymmetric intramolecular Michael reaction of acyclic amino-enoates has been shown to produce chiral piperidines with high enantiomeric excess. More recently, chemo-enzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, have emerged as a powerful tool for the asymmetric dearomatization of pyridines to access chiral piperidines. whiterose.ac.uk

Table 5: Asymmetric Synthesis Strategies for Chiral Piperidine Scaffolds

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Chiral Pool | Use of enantiopure starting materials from nature. | Synthesis from amino acids. | nih.gov |

| Chiral Auxiliary | Temporary incorporation of a chiral directing group. | Chiral hydrazone-based asymmetric synthesis. | |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to induce enantioselectivity. | Asymmetric intramolecular Michael reaction. | |

| Chemo-enzymatic | Combination of chemical synthesis and biocatalysis. | Asymmetric dearomatization of pyridines. | whiterose.ac.uk |

Post-Synthetic Derivatizations and Chemical Modulations of the this compound Framework

Once the this compound scaffold is assembled, it can be subjected to a variety of post-synthetic modifications to generate a library of analogues with diverse properties. These derivatizations can target the benzyl group, the piperidine ring, or even the mesitylsulfonyl moiety, although the latter is generally quite robust. The ability to perform these modifications in the later stages of a synthetic sequence is highly advantageous for structure-activity relationship (SAR) studies in drug discovery.

The aromatic ring of the 4-benzyl group is a prime site for functionalization. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be employed to introduce substituents onto the phenyl ring. The position of substitution will be directed by the activating nature of the alkyl group attached to the ring. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be used to introduce new carbon-carbon or carbon-heteroatom bonds if a suitable handle, like a halogen, is present on the benzyl ring.

The piperidine ring itself offers several possibilities for derivatization. If a ketone precursor was used in the synthesis, the resulting tertiary alcohol from a Grignard reaction can be further functionalized, for example, through dehydration to form an alkene, followed by hydroboration-oxidation to introduce a hydroxyl group at a different position. The C-H bonds of the piperidine ring can also be targeted for functionalization through modern C-H activation methodologies, although achieving selectivity can be challenging.

Finally, while the mesitylsulfonyl group is generally considered a stable protecting group, it can be cleaved under certain reductive conditions to liberate the free secondary amine. This deprotected piperidine can then be re-functionalized with a different sulfonyl chloride, an acyl chloride, or an alkyl halide to generate a diverse set of N-substituted analogues. This strategy allows for the systematic exploration of the role of the N-substituent in modulating the biological activity of the molecule.

Table 6: Potential Post-Synthetic Derivatizations of the this compound Framework

| Reaction Type | Target Site | Reagents | Product Type |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Benzyl Ring | HNO₃/H₂SO₄ | Nitrobenzyl derivative |

| Suzuki Coupling | Benzyl Ring (with halide) | Arylboronic acid, Pd catalyst | Biaryl derivative |

| Dehydration | C4-OH (from Grignard) | H₂SO₄, heat | 4-Alkenylpiperidine derivative |

| N-Deprotection/Re-functionalization | Mesitylsulfonyl Group | Reductive cleavage, then R-COCl | N-Acyl derivative |

Amide Coupling and Carboxamide Formation

The formation of amide bonds is a cornerstone of synthetic chemistry, enabling the linkage of the piperidine core to various molecular fragments. For derivatives of this compound, this typically involves the coupling of a carboxylic acid precursor, namely 1-(mesitylsulfonyl)piperidine-4-carboxylic acid, with a diverse range of primary or secondary amines.

The general synthetic route commences with the protection of the piperidine nitrogen with a mesitylsulfonyl group, followed by functionalization at the 4-position to install a carboxylic acid. This acid is then activated to facilitate amide bond formation. A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). units.it The resulting acyl chloride is then reacted in situ with the desired amine in the presence of a non-nucleophilic base, such as triethylamine (Et₃N), to yield the target carboxamide. units.it Alternatively, peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be employed to directly couple the carboxylic acid with an amine, bypassing the need for an acyl chloride intermediate. nih.gov

This methodology allows for the synthesis of a broad library of compounds, as demonstrated by the preparation of various 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, where the core acid was coupled with numerous substituted benzylamines and piperazines. nih.gov These reactions are fundamental in creating linkers for more complex molecules or for exploring structure-activity relationships in drug discovery. researchgate.net

Table 1: Representative Amide Coupling Reactions for Piperidine-4-Carboxylic Acid Derivatives

| Carboxylic Acid Precursor | Amine | Coupling Reagent | Product |

|---|---|---|---|

| 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid | Benzylamine | EDCI | N-Benzyl-1-(mesitylsulfonyl)piperidine-4-carboxamide |

| 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid | Piperazine | SOCl₂, then amine | 1-(Mesitylsulfonyl)-4-(piperazine-1-carbonyl)piperidine |

Acylation, Alkylation, and Arylation Reactions

Further functionalization of the this compound scaffold can be achieved through acylation, alkylation, and arylation reactions. The nitrogen atom of the piperidine ring is protected by the robust mesitylsulfonyl group, which is generally stable to these reaction conditions, thus directing reactivity to other sites on the molecule.

Acylation: While the sulfonamide nitrogen is unreactive, acylation can be performed on other functional groups introduced onto the scaffold. For instance, if a 4-(aminomethyl)benzyl or 4-aminobenzyl group were present instead of the benzyl group, standard acylation procedures using acyl chlorides or anhydrides could be used to introduce amide functionalities. researchgate.net

Alkylation: N-alkylation of the sulfonamide is not feasible. However, C-alkylation of related piperidone systems has been described. For example, 1-alkyl-4-piperidones can be alkylated at the 3-position via their enolates or enamines. rsc.org This suggests that derivatives of 1-(mesitylsulfonyl)piperidin-4-one (B1437602) could serve as precursors for introducing alkyl groups adjacent to the carbonyl, which could then be further transformed.

Arylation: The formation of the 4-aryl or 4-benzyl C-C bond is a key synthetic step. Modern cross-coupling reactions are highly effective for this purpose. Palladium-catalyzed reactions, such as the Suzuki or Negishi couplings, are widely used to synthesize 4-arylpiperidines from appropriately protected 4-halopiperidines or piperidine-derived organometallic reagents. organic-chemistry.orgresearchgate.net For example, a Suzuki protocol involving the hydroboration of an N-protected 4-methylenepiperidine (B3104435) followed by cross-coupling with an aryl halide efficiently yields 4-benzylpiperidine derivatives. organic-chemistry.org Similarly, palladium-catalyzed coupling of 1-benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane (B167491) with aryl halides has been shown to produce 4-arylpiperidines. nih.gov These methods offer a versatile approach to introduce a wide range of substituted aryl and heteroaryl groups at the 4-position of the piperidine ring.

Table 2: Examples of Arylation Reactions for Piperidine Scaffolds

| Piperidine Precursor | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| N-Boc-4-methylenepiperidine (after hydroboration) | Aryl bromide | PdCl₂(dppf) | 4-Arylpiperidine |

| 1-Benzyl-4-tosyloxy-1,2,3,6-tetrahydropyridine | Arylboronic acid | Pd(PPh₃)₄ | 4-Aryl-1-benzyl-1,2,3,6-tetrahydropyridine |

Copper-Catalyzed Buchwald-Hartwig Amination

While the Buchwald-Hartwig amination is most famously catalyzed by palladium, copper-catalyzed variants, often referred to as Ullmann-type or Goldberg reactions, are powerful alternatives for forming C-N bonds. mdpi.com These reactions are particularly useful for the N-arylation of amides, amines, and other nitrogen-containing heterocycles.

In the context of this compound congeners, this methodology can be applied to synthesize derivatives where an amino group is attached to an aromatic ring within the molecule. For instance, a precursor such as 4-(4-bromobenzyl)-1-(mesitylsulfonyl)piperidine could be coupled with various amines or amides using a copper catalyst to introduce new nitrogen-based substituents.

A typical procedure involves reacting an aryl halide with an amine or amide in the presence of a copper(I) source, such as CuI, a ligand (e.g., a derivative of L-proline), and a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMSO. mdpi.com The use of (S)-N-methylpyrrolidine-2-carboxylate as a ligand has been shown to be efficient for the copper-catalyzed N-arylation of amides with aryl halides under mild conditions. mdpi.com This reaction is valuable for building complex molecules where a nitrogen linkage to an aromatic system is required.

Derivatization of Piperidine-4-Carboxamide Linkers

Once the piperidine-4-carboxamide scaffold is established, it serves as a versatile linker that can be extensively derivatized to explore chemical space. The amide nitrogen can be part of various cyclic or linear moieties, significantly influencing the properties of the final compound. units.it

Research has demonstrated the synthesis of large libraries of piperidine-4-carboxamide derivatives by reacting a common piperidine-4-carboxylic acid intermediate with a wide array of amines. units.itnih.gov For example, by coupling 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid with different substituted benzylamines and piperazines, a series of potent human carbonic anhydrase inhibitors was developed. nih.gov The "tail" portion of the molecule, introduced via the amine component, can be systematically varied to modulate biological activity and selectivity. This strategy underscores the utility of the piperidine-4-carboxamide core as a modular building block in medicinal chemistry.

Table 3: Examples of Piperidine-4-Carboxamide Derivatization

| Piperidine Core | Amine for Coupling | Resulting "Tail" Group |

|---|---|---|

| 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid | Tetrahydroquinoline | Tetrahydroquinoline-carboxamide |

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid | 4-Fluorobenzylamine | 4-Fluorobenzyl-carboxamide |

Spectroscopic and Chromatographic Methods for Compound Characterization and Purity Assessment

The structural elucidation and purity assessment of this compound and its derivatives are accomplished using a combination of standard spectroscopic and chromatographic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the primary tools for structural confirmation. For the parent 4-benzylpiperidine, characteristic signals include aromatic protons (typically ~7.1-7.3 ppm) and aliphatic protons of the piperidine ring and methylene bridge. chemicalbook.com Upon addition of the mesitylsulfonyl group, new signals appear: two singlets in the aromatic region for the two mesityl protons (~6.9 ppm) and a singlet for the three methyl groups (~2.3-2.4 ppm). The piperidine protons adjacent to the nitrogen (α-protons) experience a significant downfield shift due to the electron-withdrawing effect of the sulfonyl group. mdpi.com

Mass Spectrometry (MS): MS is used to confirm the molecular weight and fragmentation pattern. Electron ionization (MS-EI) of 4-benzylpiperidine shows a molecular ion (M⁺) peak at m/z 175. chemicalbook.comnist.gov For this compound, the molecular ion peak would be expected at m/z 357, with characteristic fragments corresponding to the loss of the mesitylsulfonyl group or cleavage of the benzyl group.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. The N-sulfonylated compound would exhibit strong characteristic absorption bands for the S=O stretching of the sulfonamide group, typically in the regions of 1350-1320 cm⁻¹ and 1160-1140 cm⁻¹. mdpi.com

Table 4: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Value/Observation |

|---|---|---|

| ¹H NMR | Mesityl-H | ~6.9 ppm (s, 2H) |

| Benzyl aromatic-H | ~7.1-7.3 ppm (m, 5H) | |

| Piperidine α-H | Downfield shift compared to 4-benzylpiperidine | |

| Mesityl-CH₃ | ~2.3-2.4 ppm (s, 9H) | |

| ¹³C NMR | Aromatic & Piperidine Carbons | ~10-12 distinct signals |

| IR | S=O stretch (asymmetric) | ~1350-1320 cm⁻¹ |

| S=O stretch (symmetric) | ~1160-1140 cm⁻¹ |

| MS | Molecular Ion (M⁺) | m/z 357 |

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the final compound and monitoring reaction progress. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or trifluoroacetic acid. nih.gov Detection is commonly performed using a UV detector. This method is highly effective for separating the target compound from starting materials and byproducts.

Gas Chromatography (GC): GC can be used to analyze volatile precursors or less polar derivatives. For instance, the purity of starting materials like benzyl chloride can be assessed by GC-MS. researchgate.net

These analytical techniques are essential for ensuring the identity, structure, and purity of this compound and its congeners, which is critical for their application in further research and development. nih.gov

Mechanistic Elucidation of Biological Activities Through in Vitro and Biochemical Studies

Enzymatic Inhibition Profiles and Mechanistic Interactions

The 4-benzyl-1-(mesitylsulfonyl)piperidine scaffold has been identified as a versatile chemical framework, demonstrating inhibitory activity against a range of enzymes through diverse and specific mechanistic interactions. This section details the molecular mechanisms underlying its inhibitory profiles against several key enzymatic targets.

Cathepsin K (Cat K), a cysteine protease predominantly expressed in osteoclasts, is a principal therapeutic target for bone resorption disorders like osteoporosis due to its critical role in degrading Type I collagen. mdpi.com The catalytic mechanism of Cathepsin K involves a thiolate–imidazolium ion pair, with a key cysteine residue (Cys25) acting as a nucleophile. mdpi.com

While direct studies on this compound are not extensively detailed in the available literature, research on analogous piperidine-based inhibitors provides significant insight into the binding mechanisms. Molecular docking studies of piperidamide derivatives reveal crucial interactions within the Cathepsin K active site. nih.gov These interactions typically involve the formation of hydrogen bonds and hydrophobic interactions with key active-site residues. nih.gov For instance, the phenyl and piperidyl groups of these inhibitors contribute positively to inhibitory activity by engaging in hydrophobic interactions with residues such as Cys25 and His162. nih.gov The carbonyl group of the amide linker in these analogs often engages in hydrogen bonding with residues like Gly65 and Asn161, further stabilizing the ligand-enzyme complex. nih.gov Given the structural similarities, the benzyl (B1604629) and piperidine (B6355638) moieties of this compound are hypothesized to engage in similar hydrophobic interactions within the P3 pocket of the Cathepsin K active site.

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are central to the management of neurodegenerative conditions such as Alzheimer's disease. The 1-benzylpiperidine (B1218667) moiety is a well-established pharmacophore for potent AChE inhibition. nih.govnih.gov

Kinetic studies on 1-benzylpiperidine derivatives, such as E2020 (Donepezil), show that their inhibition of AChE is of a mixed type, indicating that the inhibitor can bind to both the free enzyme and the acetyl-enzyme intermediate. nih.gov This dual binding capability contributes to a strong inhibitory effect. nih.gov Structure-activity relationship studies have demonstrated that the basic nitrogen atom of the piperidine ring plays an essential role in the inhibitory activity. nih.gov

Derivatives incorporating a benzylsulfonyl group have shown exceptionally high potency and selectivity for AChE over BChE. nih.gov For example, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was found to be one of the most potent AChE inhibitors, with an affinity 18,000 times greater for AChE than for BChE. nih.gov This high selectivity suggests that the specific conformation and electronic properties conferred by the benzylsulfonylpiperidine structure allow for optimal interaction with the active site of AChE, while fitting poorly into the active site of BChE.

| Compound | Target Enzyme | IC50 (nM) | Selectivity (AChE vs. BChE) |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HCl (21) nih.gov | AChE | 0.56 | 18,000-fold for AChE |

| E2020 (Donepezil) nih.gov | AChE | - | - |

Soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) are significant therapeutic targets for managing pain and inflammation. nih.gov Combined inhibition of both enzymes has been shown to produce synergistic antinociceptive effects. nih.gov The 1-(mesitylsulfonyl)piperidine (B401732) structure is a core component of a pharmacophore designed for the dual inhibition of sEH and FAAH. nih.gov This pharmacophore generally consists of a phenyl ring linked via an amide bond to a central piperidine moiety, with an aromatic ring connected to the piperidine nitrogen through a sulfonamide bond. nih.gov

The mechanism of sEH inhibition by related urea (B33335) and amide-based compounds involves the carbonyl oxygen forming hydrogen bonds with two key tyrosine residues (Tyr381 and Tyr465) in the enzyme's catalytic pocket, while the N-H group acts as a hydrogen bond donor to Asp333. nih.gov

FAAH is a serine hydrolase that is inhibited by piperidine/piperazine ureas through a covalent mechanism. nih.gov It is proposed that the constrained piperidine ring favors a conformational distortion of the urea or sulfonamide functionality within the FAAH active site. nih.gov This distortion enhances the electrophilicity of the carbonyl/sulfonyl carbon, facilitating a nucleophilic attack by the catalytic Ser241 residue and leading to the formation of a stable, covalent enzyme-inhibitor adduct. nih.gov This dual-targeting approach, leveraging the 1-(mesitylsulfonyl)piperidine scaffold, represents a promising strategy for developing novel analgesics. nih.gov

| Compound | Target Enzyme | IC50 (nM) |

| SP 4-5 nih.gov | human FAAH | 7 |

| SP 4-5 nih.gov | human sEH | 9.6 |

Monoamine oxidases A and B (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy for treating depression and neurodegenerative disorders like Parkinson's disease. mdpi.com Piperidine-containing structures are known to be effective MAO inhibitors. nih.gov

Studies on related structures, such as pyridazinobenzylpiperidine derivatives, have identified potent, selective, and reversible inhibitors of MAO-B. mdpi.com Kinetic analyses of these compounds revealed a competitive mode of inhibition, indicating that they compete with the substrate for binding to the active site of the enzyme. mdpi.com Molecular docking simulations suggest that the inhibitory mechanism involves key interactions within the MAO-B active site, including pi-pi stacking between the inhibitor's aromatic rings and the side chains of aromatic residues like Tyr398 and Tyr326. mdpi.com It has been noted that a benzyl substitution at the fourth position of a piperidine ring can lead to nonselective inhibition of rat MAO, while adding a benzyl group to the piperidine nitrogen tends to enhance nonselective MAO inhibition. nih.gov The specific mesitylsulfonyl group in this compound likely influences both the potency and the isozyme selectivity (MAO-A vs. MAO-B) through its unique steric and electronic contributions to the ligand-enzyme interaction.

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Selectivity Index (SI) for MAO-B |

| Pyridazinobenzylpiperidine S5 mdpi.com | MAO-B | 0.203 | 0.155 ± 0.050 | Competitive | 19.04 |

| Pyridazinobenzylpiperidine S5 mdpi.com | MAO-A | 3.857 | - | - | - |

| Pyridazinobenzylpiperidine S16 mdpi.com | MAO-B | 0.979 | 0.721 ± 0.074 | Competitive | - |

Receptor Ligand Binding and Functional Modulation

Sigma receptors (σ1 and σ2) are implicated in a wide range of cellular functions and are targets for various neurological and psychiatric conditions. The piperidine scaffold is a well-established feature in high-affinity sigma receptor ligands. unict.it

Specifically, derivatives of 4-benzyl-1-(arylsulfonyl)piperidine have been synthesized and evaluated for their sigma receptor binding affinities. nih.gov These studies have identified compounds with very high affinity for the σ1 receptor and significant selectivity over the σ2 subtype. For example, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, a close analog of the subject compound, was identified as a potent σ1 ligand with a 96-fold selectivity ratio over the σ2 receptor. nih.gov

Computational and structure-activity relationship studies have elucidated the key pharmacophoric features for high-affinity σ1 binding. These include a basic piperidine nitrogen atom, which forms a salt bridge with an aspartate residue (Asp126) in the receptor, and hydrophobic groups that interact with aromatic and aliphatic residues in the binding pocket. units.it The two aromatic rings of the 4-benzyl-1-(sulfonyl)piperidine structure fulfill these hydrophobic requirements, with the benzyl ring interacting with residues like Trp121 and Arg119. units.it The sulfonyl group's oxygen atoms are capable of acting as hydrogen bond acceptors, potentially interacting with donor residues like Thr151, further stabilizing the ligand-receptor complex. units.it This combination of electrostatic and hydrophobic interactions accounts for the high affinity and selectivity of this class of compounds for the σ1 receptor.

| Compound | Receptor Subtype | Ki (nM) | Selectivity (σ1/σ2) |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine nih.gov | σ1 | 0.96 ± 0.05 | 96-fold |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine nih.gov | σ2 | 91.8 ± 8.1 | - |

Dopamine D4 Receptor Antagonism: Structure-Activity Landscape and Selectivity over Other Dopamine Receptors

Research into piperidine-based ligands has identified derivatives with potent and selective antagonism for the Dopamine D4 receptor (D4R), a target of interest for various central nervous system disorders. A structurally related analog of this compound, referred to as compound 8 in a study, has demonstrated a notable affinity and selectivity profile for the D4R. mdpi.com

Functional studies have confirmed that this class of 4-benzylpiperidine (B145979) derivatives behaves as antagonists in both G-protein activation and β-arrestin 2 recruitment assays. mdpi.com The structure-activity relationship (SAR) analyses indicate that the 4-benzyl terminal moiety contributes to a distinct binding mode at the D4R compared to derivatives bearing a terminal butyl chain. mdpi.com

The selectivity of these compounds is a crucial aspect of their potential therapeutic value. The affinity constants (expressed as pKi) for the 4-benzyl analog 8 at human cloned D2, D3, and D4 receptors highlight its preference for the D4 subtype.

Table 1: Affinity Constants (pKi) of a 4-Benzylpiperidine Analog at Dopamine Receptors

| Compound | D2R pKi | D3R pKi | D4R pKi | D2/D4 Selectivity | D3/D4 Selectivity |

|---|---|---|---|---|---|

| Analog 8 | 6.05 | 6.35 | 8.91 | 724 | 363 |

Data sourced from a study on potent and selective Dopamine D4 receptor piperidine antagonists. mdpi.com

These findings underscore the potential of the 4-benzyl-1-sulfonylpiperidine scaffold as a source of selective D4R antagonists. Further molecular modeling and dynamics simulations have been employed to rationalize the observed affinities and selectivities. mdpi.com

Antiviral Activity Investigations and Mechanistic Insights

Hepatitis B Virus (HBV) Capsid Assembly Modulation: Targeting the HBV Core Protein and Effects on Viral Replication Pathways in Cell Culture Models

The N-sulfonylpiperidine scaffold has been identified as a promising chemical starting point for the development of Hepatitis B Virus (HBV) capsid assembly modulators (CAMs). Specifically, a class of compounds known as N-sulfonylpiperidine-3-carboxamides has been shown to potently inhibit HBV replication. nih.govnih.gov These molecules target the HBV core protein (Cp), a crucial component in the viral life cycle that self-assembles to form the viral nucleocapsid. nih.gov

Mechanism studies on these related N-sulfonylpiperidine derivatives revealed that they act as CAMs, interfering with the proper formation of the viral capsid. In cell culture models, such as HepAD38 cells, these compounds have been observed to inhibit the formation of the HBV capsid and the expression of the core protein in a dose-dependent manner. nih.gov This disruption of capsid assembly subsequently hinders viral DNA synthesis and other key replication pathways. nih.gov While these findings are for N-sulfonylpiperidine-3-carboxamides, they suggest that the broader class of N-sulfonylpiperidines, which includes this compound, may possess anti-HBV activity through a similar mechanism. However, direct experimental evidence for this compound is currently lacking.

Influenza H1N1 Virus Inhibition: Analysis of Hemagglutinin Fusion Peptide Interaction and Novel Binding Sites

Structurally related compounds, specifically N-benzyl 4,4-disubstituted piperidines, have been identified as a potent class of inhibitors against the Influenza H1N1 virus. nih.govmdpi.comresearchgate.net The antiviral mechanism of these compounds involves the inhibition of the low pH-induced membrane fusion process mediated by the viral hemagglutinin (HA) protein. nih.gov

Computational studies and resistance selection experiments have pointed to a novel and previously unrecognized binding site for these inhibitors. This site is located at the bottom of the HA2 stem, in close proximity to the fusion peptide. nih.gov The binding is thought to be stabilized by key interactions, including a direct π-stacking interaction between the N-benzylpiperidine moiety of the inhibitor and a phenylalanine residue (F9HA2) of the fusion peptide. nih.gov This primary interaction is further supported by an additional π-stacking interaction with a tyrosine residue (Y119HA2) and a salt bridge formation between the protonated piperidine nitrogen and a glutamic acid residue (E120HA2). nih.gov

This detailed mechanistic insight provides a strong rationale for the observed H1N1-specific activity of this class of inhibitors and suggests that this compound, which contains the key N-benzylpiperidine scaffold, could potentially exhibit similar anti-influenza activity by targeting the HA fusion peptide.

Tobacco Mosaic Virus (TMV) Antiviral Efficacy: Binding with TMV Coat Protein and Associated Molecular Mechanisms

The piperidine sulfonamide moiety, a key structural feature of this compound, has been incorporated into more complex molecules that exhibit antiviral activity against the Tobacco Mosaic Virus (TMV). Studies on flavonol derivatives containing a piperidine sulfonamide group have shown promising anti-TMV effects. consensus.app

The proposed mechanism of action for these related compounds involves binding to the TMV coat protein (TMV-CP). researchgate.net This interaction is believed to interfere with the self-assembly of the viral particles. Techniques such as microscale thermophoresis (MST) and molecular docking have been used to confirm the binding affinity between these compounds and the TMV-CP. consensus.app Furthermore, transmission electron microscopy has revealed that active compounds can cause damage to the morphology of the TMV particles. nih.gov Although this research was not conducted on this compound itself, it provides a basis for the hypothesis that this compound may also interact with the TMV coat protein, thereby exerting an antiviral effect.

Anticancer Research within In Vitro Cell Line Models

While direct in vitro anticancer studies on this compound are not extensively documented in publicly available research, the core chemical structures, piperidine and sulfonamide, are present in numerous compounds with demonstrated antiproliferative activity.

Derivatives of benzenesulfonylguanidine, which contain a sulfonamide group, have shown cytotoxic activity against various human cancer cell lines, including colon carcinoma (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa). For some of these derivatives, moderate antiproliferative effects were observed for compounds containing a piperidine residue. researchgate.net

Furthermore, the D4 receptor antagonism associated with the 4-benzylpiperidine scaffold has recently been explored as a potential therapeutic strategy for glioblastoma (GBM). Analogs of this compound have been shown to dose-dependently decrease the cell viability of GBM cells, induce cell death and cell cycle arrest, and inhibit colony formation. mdpi.com These findings suggest that the 4-benzyl-1-sulfonylpiperidine scaffold may have potential as a basis for the development of novel anticancer agents, warranting further investigation of this compound in various in vitro cancer cell line models.

Other In Vitro Biological Activities with Mechanistic Relevance

Beyond its potential anticancer properties, this compound has been evaluated for other biological activities in vitro.

Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Excessive osteoclast activity leads to bone loss in diseases like osteoporosis. Therapeutic agents that can inhibit osteoclast differentiation and function are of significant interest. While the broader class of piperidine derivatives has been explored for various pharmacological activities, specific studies detailing the effects of this compound on osteoclast models are not found in the available literature. Data from tartrate-resistant acid phosphatase (TRAP) staining or bone resorption pit assays, which are standard methods to assess osteoclast activity, are required to determine its potential as an anti-bone resorptive agent.

The emergence of drug-resistant strains of Plasmodium, the parasite responsible for malaria, necessitates the discovery of new antimalarial agents. Compounds containing a piperidine ring are known constituents of several antimalarial drugs. Research into structurally similar compounds, such as N-benzyl 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide, has shown promise in inhibiting the growth of Plasmodium parasites. These findings suggest that the N-sulfonylpiperidine scaffold is a viable pharmacophore for antimalarial activity. However, specific in vitro data on the efficacy of this compound against parasitic strains, such as Plasmodium falciparum, including IC50 values, are not detailed in the current scientific literature.

Invasive fungal infections pose a significant threat, particularly to immunocompromised individuals, and the rise of antifungal resistance is a major concern. Consequently, there is a continuous search for new antifungal agents. The benzyl and piperidine moieties are present in various compounds with demonstrated antimicrobial properties. Investigations into benzyl derivatives and piperidine-based compounds have shown activity against fungal pathogens like Candida albicans. Despite this, specific studies reporting the minimum inhibitory concentration (MIC) or antifungal spectrum of this compound against specific fungal pathogens are not currently available in the peer-reviewed literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Comprehensive Analysis of Substituent Effects on the Piperidine (B6355638) Ring and Their Contribution to Biological Potency and Selectivity

The piperidine ring is a fundamental component of many biologically active compounds, and its substitution pattern is a key determinant of both potency and selectivity. In scaffolds related to 4-Benzyl-1-(mesitylsulfonyl)piperidine, the basic nitrogen atom of the piperidine ring is crucial for optimal binding to many receptors, often forming a positive ionizable feature that interacts with acidic residues in the target protein. units.it

Modifications to the piperidine ring's structure have been shown to produce significant changes in activity. For instance, in a series of 4-azaindole-2-piperidine compounds, introducing unsaturation to the piperidine ring led to a tenfold increase in potency. dndi.org Conversely, replacing the piperidine with an acyclic analog resulted in a complete loss of activity, highlighting the importance of the ring's conformational constraint. dndi.org Similarly, substituting the piperidine with a morpholine (B109124) ring, while improving metabolic clearance, also rendered the compound inactive. dndi.org

In studies of piperidine-4-carboxamide derivatives, the piperidine nitrogen was identified as a crucial molecular determinant for effective binding to the sigma-1 (σ1) receptor, matching the positive ionizable feature in pharmacophore models. units.it The orientation and substitution of the piperidine core are therefore critical for establishing the necessary interactions for high-affinity binding.

| Piperidine Ring Modification (in Analogous Scaffolds) | Observed Effect on Biological Activity | Reference Compound Series | Citation |

|---|---|---|---|

| Introduction of Unsaturation | Ten-fold increase in potency | 4-Azaindole-2-piperidine | dndi.org |

| Replacement with Acyclic Analog | Loss of activity | 4-Azaindole-2-piperidine | dndi.org |

| Replacement with Morpholine Ring | Inactive compound | 4-Azaindole-2-piperidine | dndi.org |

| Basic Nitrogen Atom | Essential for matching positive ionizable feature in pharmacophore models for σ1 receptor binding | Piperidine-4-carboxamide | units.it |

Elucidation of the Mesitylsulfonyl Moiety's Role: Impact of Modifications on Enzyme Inhibition and Receptor Binding Affinity

The N-sulfonyl group plays a significant role in defining the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity. In a study of arylalkylsulfonyl piperidine derivatives designed as sigma receptor ligands, modifications to the N-sulfonyl moiety were shown to be critical for activity. nih.gov

The study evaluated a series of compounds where the nature of the aryl group attached to the sulfonyl moiety was varied. It was found that halogen-substituted benzensulfonyl and benzylsulfonyl derivatives displayed high affinity for the σ1 receptor and good selectivity over the σ2 subtype. nih.gov For instance, the 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine analog was identified as a highly potent and selective σ1 ligand, with a Ki of 0.96 nM for the σ1 receptor and a 96-fold selectivity over the σ2 receptor. nih.gov This suggests that the electronic and steric profile of the aryl ring attached to the sulfonyl group is a key factor in modulating receptor affinity. The mesityl group (2,4,6-trimethylphenyl) in this compound, with its unique steric bulk and lipophilicity from the three methyl groups, would be expected to confer a distinct binding profile compared to other aryl sulfonyl derivatives.

| Compound | N-Sulfonyl Moiety | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Citation |

|---|---|---|---|---|---|

| Analog 1 | 3-Iodobenzylsulfonyl | 0.96 ± 0.05 | 91.8 ± 8.1 | 96 | nih.gov |

| Analog 2 | Halogen Substituted Sulfonamides (general) | Relatively High Affinity | Low Affinity | - | nih.gov |

The Benzyl (B1604629) Group: Its Influence on Ligand-Target Interactions, Selectivity, and Overall Activity Profile

The 4-benzyl group is a common motif in pharmacologically active piperidines, where it typically engages in hydrophobic interactions within the target's binding pocket. Structure-activity relationship studies on various piperidine-based scaffolds have demonstrated the significant influence of this group on potency and selectivity.

In one series of M1 allosteric agonists, the SAR of the benzyl moiety was found to be quite 'flat', with subtle changes leading to significant drops in activity. nih.gov Specifically, introducing substituents at the 3- or 4-positions of the benzyl ring resulted in a complete loss of M1 agonism. nih.gov In another study on tyrosinase inhibitors, docking studies indicated that hydrophobic benzyl groups were key contributors to higher potency. nih.gov The benzyl group often fulfills one of the hydrophobic features required by pharmacophore models for optimal receptor binding. units.it

Research on sigma ligands also highlights the importance of the 4-benzylpiperidine (B145979) core. nih.gov The benzyl moiety can act as a secondary hydrophobic group, complementing other parts of the molecule to achieve high-affinity binding. nih.gov These findings collectively suggest that the unsubstituted benzyl group in this compound is likely a critical element for hydrophobic interactions with its biological target, and that substitutions on this ring could drastically alter its activity profile.

| Compound Series | Modification | Effect on Activity/Binding | Citation |

|---|---|---|---|

| M1 Allosteric Agonists | Substituents at 3- or 4-position of benzyl ring | All M1 agonism was lost | nih.gov |

| Tyrosinase Inhibitors | Presence of hydrophobic benzyl group | Contributed to higher potency | nih.gov |

| Sigma-1 Ligands | Benzyl group | Fulfills hydrophobic features of pharmacophore model | units.it |

Stereochemical Implications: Enantiomeric Purity and Chiral Centers in Modulating Biological Response

While this compound itself is an achiral molecule, the introduction of substituents on either the piperidine or benzyl rings can create chiral centers. The stereochemistry of such derivatives can have profound implications for their biological activity. Different enantiomers of a chiral molecule can exhibit distinct potencies, selectivities, and even different pharmacological actions, as they interact differently with the chiral environment of a biological target.

For example, in docking studies of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine (E2020), a potent acetylcholinesterase (AChE) inhibitor, predictions were made for both the R- and S-isomers. nih.gov The modeling suggested that both enantiomers could span the binding cavity of AChE, but their specific interactions with key amino acid residues would differ, providing a rationale for potential differences in inhibitory potency. nih.gov This underscores the principle that if chiral centers were introduced into the this compound scaffold, the enantiomeric purity of the resulting compounds would be a critical factor in determining their ultimate biological response.

Mapping Ligand-Target Interactions: Identification of Key Binding Sites and Molecular Determinants for Activity

Computational and structural studies on related 4-benzylpiperidine derivatives have provided a detailed map of the molecular interactions that drive their biological activity. A recurring and critical interaction involves the protonated nitrogen atom of the piperidine ring.

In models of sigma-1 receptor ligands, this nitrogen atom forms a bidentate salt bridge with the carboxylate groups of glutamate (B1630785) (Glu172) and aspartate (Asp126) residues. nih.gov Furthermore, the ionized nitrogen can participate in a π-cation interaction with the aromatic ring of a phenylalanine residue (Phe107). nih.gov Similarly, in models of AChE inhibitors, the ammonium (B1175870) group of the piperidine ring is predicted to interact primarily with tryptophan (Trp84), phenylalanine (Phe330), and aspartate (Asp72). nih.gov

The aromatic moieties of the ligand, such as the benzyl group, typically occupy hydrophobic pockets. The benzyl group of E2020, for instance, is predicted to interact with Trp84 and Phe330 in the AChE binding site. nih.gov In sigma-1 receptor ligands, the benzyl moiety can serve as a secondary hydrophobic group that stabilizes the ligand-receptor complex. units.itnih.gov Based on these models, it is highly probable that for this compound, the piperidine nitrogen is the key anchor point for electrostatic interactions, while the benzyl and mesitylsulfonyl groups engage in hydrophobic and van der Waals interactions with non-polar residues within the target's binding site.

Computational Chemistry Applications in the Study of 4 Benzyl 1 Mesitylsulfonyl Piperidine

Molecular Docking Studies for Predicting Ligand-Protein Interactions and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Benzyl-1-(mesitylsulfonyl)piperidine, molecular docking would be employed to predict its binding affinity and mode of interaction with a specific protein target. This method is crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

The process involves preparing the 3D structures of both the ligand (this compound) and the receptor protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site of the protein, calculating a scoring function to estimate the binding affinity for each pose. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, studies on similar piperidine (B6355638) derivatives have utilized molecular docking to identify potential inhibitors for various enzymes by predicting their binding energies and interaction patterns with active site residues.

Table 1: Illustrative Molecular Docking Results for a Hypothetical Protein Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR 123, PHE 256, LEU 345 |

| Hydrogen Bonds | 2 |

Quantum Chemical Calculations (e.g., Hartree-Fock, Density Functional Theory (DFT)): Electronic Structure, Conformation, and Reactivity Analysis

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and reactivity of molecules. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are fundamental to these analyses.

Hartree-Fock (HF) is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While it provides a foundational understanding of electronic structure, it does not fully account for electron correlation, which can be a limitation for accurately predicting certain molecular properties.

Density Functional Theory (DFT) is a more widely used method that includes effects of electron correlation by approximating the exchange-correlation energy as a functional of the electron density. DFT calculations on this compound could be used to:

Optimize the molecular geometry to find the most stable conformation.

Calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Generate molecular electrostatic potential (MEP) maps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.

Research on analogous compounds has demonstrated the utility of DFT in validating experimental findings and providing a deeper understanding of molecular stability and reactivity.

Table 2: Example of DFT-Calculated Properties for this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Binding Events

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, offering a dynamic view of molecular behavior.

For this compound, MD simulations could be used to:

Explore its conformational landscape in different environments, such as in a solvent or bound to a protein. This is particularly useful for flexible molecules with multiple rotatable bonds.

Study the stability of ligand-protein complexes identified through molecular docking. MD simulations can reveal how the ligand and protein adapt to each other's presence and whether the initial binding pose is stable over time.

Investigate the mechanism of binding and unbinding events , providing a more detailed picture of the kinetics of ligand-receptor interactions.

Studies on similar piperidine-containing ligands have used MD simulations to confirm the stability of docking poses and to analyze the dynamic interactions that contribute to binding affinity.

In Silico Screening and Virtual Library Design for Analog Discovery

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were identified as a hit compound, virtual screening could be used to discover analogs with improved properties.

This process can be either structure-based or ligand-based.

Structure-based virtual screening uses molecular docking to screen a large database of compounds against the 3D structure of the target protein.

Ligand-based virtual screening uses the structure of a known active compound, like this compound, as a template to search for other compounds with similar properties.

Virtual library design involves the creation of a focused library of compounds based on a common scaffold. Starting with the this compound scaffold, various substituents could be computationally added to the benzyl (B1604629) and piperidine rings to generate a virtual library of analogs. These analogs would then be screened in silico to prioritize the most promising candidates for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model is a mathematical equation that relates one or more chemical descriptors of a molecule to its activity.

To develop a QSAR model for analogs of this compound, the following steps would be taken:

Data Collection: A dataset of structurally related compounds with their experimentally measured biological activities would be required.

Descriptor Calculation: A variety of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices, would be calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A validated QSAR model could then be used to predict the biological activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies for Enantiopure 4-Benzyl-1-(mesitylsulfonyl)piperidine and its Analogs

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient and sustainable methods to produce enantiomerically pure this compound and its derivatives is a critical research objective. Current synthetic strategies often focus on the construction of the core 4-benzylpiperidine (B145979) structure. For instance, efficient Suzuki coupling protocols have been developed to create the 4-benzylpiperidine framework, which can then be further modified, including the addition of a sulfonyl group to the nitrogen atom. organic-chemistry.org